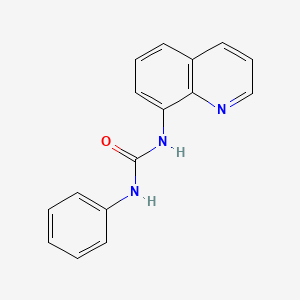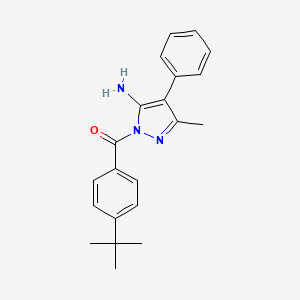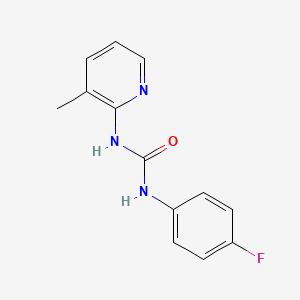![molecular formula C19H20BrN3O4 B5583995 N'-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B5583995.png)
N'-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is a complex organic compound characterized by the presence of bromine, methoxy groups, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Condensation Reaction: The bromophenyl intermediate is then subjected to a condensation reaction with an appropriate amine to form the imine linkage.
Oxamide Formation: The final step involves the reaction of the imine with an oxamide precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique properties can be exploited in the development of novel materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: Depending on the target, the compound can influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the dimethoxyphenyl group but lacks the bromophenyl and oxamide functionalities.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar in having a bromophenyl group but differs in the overall structure and functional groups.
Properties
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-26-16-8-5-13(11-17(16)27-2)9-10-21-18(24)19(25)23-22-12-14-3-6-15(20)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMICYBQZCKIFZ-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NN=CC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE](/img/structure/B5583913.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5583914.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}glycine](/img/structure/B5583931.png)


![1-(2-methoxyphenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5583950.png)
![4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B5583954.png)


![7-(cyclopropylmethyl)-N-[(1S)-2-hydroxy-1-methylethyl]-6-(4-methoxyphenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5583974.png)
![7-[4-methyl-3-(1H-pyrrol-1-yl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5583981.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(tetrahydro-2-furanylmethyl)-4-piperidinyl]benzamide](/img/structure/B5584005.png)
